1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one
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Overview
Description
1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one is a chemical compound characterized by the presence of an oxirane (epoxide) ring and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one typically involves the formation of the oxirane ring through an epoxidation reaction. One common method is the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism by which 1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one exerts its effects involves the reactivity of the oxirane ring and the ketone group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The ketone group can participate in redox reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
3-(Oxiran-2-yl)propan-1-ol: This compound also contains an oxirane ring but differs in the presence of a hydroxyl group instead of a ketone.
1-[3-(Propan-2-yl)oxiran-2-yl]ethanol: Similar to the target compound but with an alcohol group instead of a ketone.
2-(Oxiran-2-yl)ethanol: Contains an oxirane ring and a hydroxyl group, differing in the length of the carbon chain
Uniqueness: The presence of both functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry .
Properties
CAS No. |
18150-99-7 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(3-propan-2-yloxiran-2-yl)ethanone |
InChI |
InChI=1S/C7H12O2/c1-4(2)6-7(9-6)5(3)8/h4,6-7H,1-3H3 |
InChI Key |
USOSDFNWMSOOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(O1)C(=O)C |
Origin of Product |
United States |
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